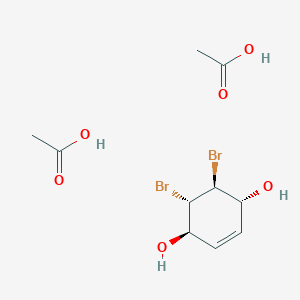
acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol is a chemical compound that combines the properties of acetic acid and a dibrominated cyclohexene diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol typically involves the bromination of cyclohexene derivatives followed by diol formation and acetylation. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, followed by hydrolysis to introduce the diol groups. The final step involves acetylation using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
科学的研究の応用
Acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and diol groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Acetic acid; (1R,4R,5S,6S)-5,6-diacetyloxy-4-phenylmethoxy-1-cyclohex-2-enyl ester .
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene .
Uniqueness
Acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol is unique due to the presence of both bromine atoms and diol groups on the cyclohexene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
170210-90-9 |
|---|---|
分子式 |
C10H16Br2O6 |
分子量 |
392.04 g/mol |
IUPAC名 |
acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C6H8Br2O2.2C2H4O2/c7-5-3(9)1-2-4(10)6(5)8;2*1-2(3)4/h1-6,9-10H;2*1H3,(H,3,4)/t3-,4-,5+,6+;;/m1../s1 |
InChIキー |
NBXUCZLDRHBQSS-WMUOJARJSA-N |
異性体SMILES |
CC(=O)O.CC(=O)O.C1=C[C@H]([C@@H]([C@H]([C@@H]1O)Br)Br)O |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC(C(C(C1O)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
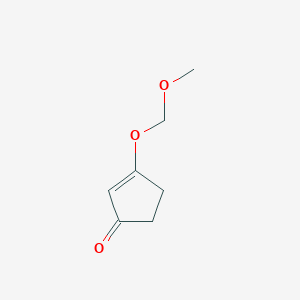
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
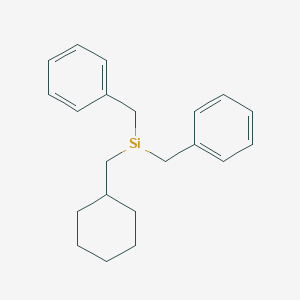
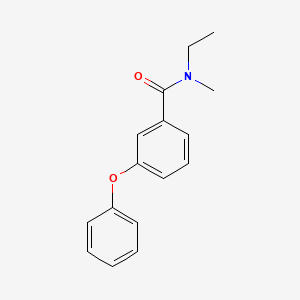
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
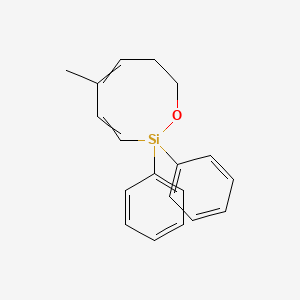
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
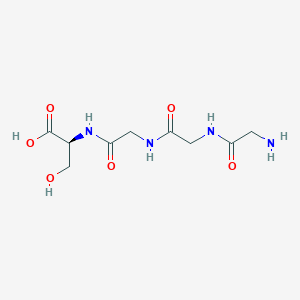
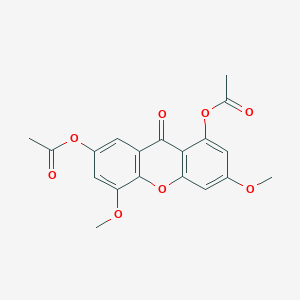
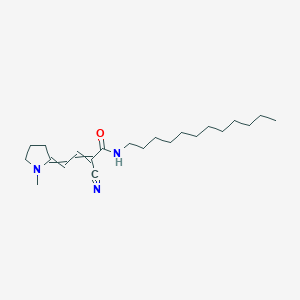
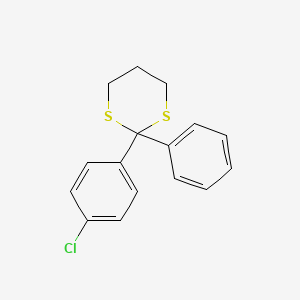
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
